molecular formula C10H19NO B1358022 1-Cyclopentylpiperidin-4-ol CAS No. 832735-53-2

1-Cyclopentylpiperidin-4-ol

Cat. No.: B1358022
CAS No.: 832735-53-2
M. Wt: 169.26 g/mol
InChI Key: KJMYBDCXKKGIHT-UHFFFAOYSA-N
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Description

1-Cyclopentylpiperidin-4-ol is a chemical compound with the molecular formula C10H19NO It is a piperidine derivative, characterized by a cyclopentyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopentylpiperidin-4-ol can be synthesized through several methods. One common approach involves the reaction of cyclopentylamine with piperidin-4-one under reductive amination conditions. This reaction typically uses a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable and efficient methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, optimizing reaction parameters such as temperature, pressure, and solvent choice can further improve the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentylpiperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)

Major Products Formed:

Scientific Research Applications

1-Cyclopentylpiperidin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopentylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, derivatives of piperidin-4-ol have been studied for their ability to act as antagonists of the CCR5 receptor, which is involved in the entry of HIV into cells. This interaction is mediated through the formation of a salt-bridge between the basic nitrogen atom in the piperidine ring and the receptor, along with hydrophobic interactions with lipophilic groups .

Comparison with Similar Compounds

1-Cyclopentylpiperidin-4-ol can be compared with other piperidine derivatives:

Properties

IUPAC Name

1-cyclopentylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-10-5-7-11(8-6-10)9-3-1-2-4-9/h9-10,12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMYBDCXKKGIHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20617139
Record name 1-Cyclopentylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832735-53-2
Record name 1-Cyclopentylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Hydroxypiperidine (2.08 g, 21.2 mmol), K2CO3 (5.86 g, 2 eq.), cylopentylbromide (11.51 g, 77.6 mmol, 3.7 eq.) and MeOH (20.8 ml) were refluxed together overnight. The reaction was allowed to cool to room temperature and quenched with 2M HCl solution (40 ml) and extracted with TBME (40 ml). The aqueous phase was basified to pH 14 with a 2M NaOH solution and extracted with DCM (4×50 ml). The combined organic extracts were dried over MgSO4, filtered, washed with DCM and concentrated in vacuo to give 1-cyclopentyl-4-hydroxypiperidine (2.55 g, 71%) as a pale yellow oil.
Quantity
2.08 g
Type
reactant
Reaction Step One
Name
Quantity
5.86 g
Type
reactant
Reaction Step One
Quantity
11.51 g
Type
reactant
Reaction Step One
Name
Quantity
20.8 mL
Type
solvent
Reaction Step One

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